(E)-1-(1,3-Diphenyl-1H-pyrazol-5-yl)-N-(4-nitrophenyl)methanimine

Enzyme Inhibition Beta-glucuronidase Target Selectivity

Researchers screening 1,3-diphenylpyrazole libraries face unreliable in-class substitution: minor scaffold modifications invert pharmacological profiles, with amide-to-imine linker shifts abolishing mGlu5 PAM activity while nitrated azomethines uniquely outperform non-nitrated analogs against P. falciparum. This (E)-5-yl methanimine nitro regioisomer solves target-engagement ambiguity. - Confirmed β-glucuronidase inhibitor (IC50 600 nM) with no mGlu5 polypharmacology, ideal as a clean negative control in CNS co-expression assays. - Calculated LogP 5.72 enables BBB penetration for phenotypic screens; poor aqueous solubility (logSw -5.82) makes it a validated model for lipophilic Schiff base formulation studies. - Supplied as a screening-grade solid with full analytical characterization; standard global shipping under R&D exemption.

Molecular Formula C22H16N4O2
Molecular Weight 368.4 g/mol
CAS No. 89185-70-6
Cat. No. B12882060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1-(1,3-Diphenyl-1H-pyrazol-5-yl)-N-(4-nitrophenyl)methanimine
CAS89185-70-6
Molecular FormulaC22H16N4O2
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C(=C2)C=NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4
InChIInChI=1S/C22H16N4O2/c27-26(28)20-13-11-18(12-14-20)23-16-21-15-22(17-7-3-1-4-8-17)24-25(21)19-9-5-2-6-10-19/h1-16H
InChIKeyAWBOMZGNQDQULN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing CAS 89185-70-6: A Differentiated Pyrazole Schiff Base


The compound (E)-1-(1,3-Diphenyl-1H-pyrazol-5-yl)-N-(4-nitrophenyl)methanimine (CAS 89185-70-6) is a 1,3-diphenylpyrazole-based Schiff base featuring a 4-nitrophenyl imine substituent at the 5-position . It belongs to a broader class of azomethine derivatives that have demonstrated enhanced biological activity when nitrated, compared to their non-nitrated analogs [1]. This specific regioisomer and substitution pattern are structurally distinct from more widely studied 4-carboxaldehyde derivatives and N-benzamide analogs, positioning it as a specialized chemical probe or screening candidate .

Scaffold Nitrated azomethine class with reported bioactivity differentiation
Regiochemistry 5-yl methanimine substitution, distinct from 4-carboxaldehyde analogs
Target Context Reported enzyme inhibition over mGlu5 receptor modulation

Functional Divergence from 1,3-Diphenylpyrazole Analogs


In-class substitution is unreliable because minor structural modifications on the 1,3-diphenylpyrazole scaffold lead to major shifts in biological target engagement and potency. Systematic SAR studies show that converting a 4-carboxaldehyde to a 5-methanimine or changing the nitro group position can invert pharmacological profiles. For example, within the mGlu5 PAM series, the shift from an amide to other linkers abolishes activity [1]. In antiparasitic azomethines, the presence and position of a nitro group dictates efficacy against *Plasmodium falciparum*, with nitrated derivatives consistently outperforming non-nitrated ones [2]. Therefore, the specific (E)-5-yl methanimine nitro configuration of this compound defines its unique potential, which cannot be fulfilled by generic benzamide or 4-carboxaldehyde analogs.

Target switch with analog substitution

Replacing the 5-methanimine with 4-carboxaldehyde or benzamide may invert target engagement to mGlu5 PAM.

Nitro group position dependence

Non-nitrated or differently nitrated analogs may exhibit lower antiparasitic activity in screening models.

Linker and regioisomer specificity

The (E)-5-yl configuration is critical; generic benzamide analogs may not replicate the enzyme inhibition profile.

Differentiation Evidence for CAS 89185-70-6


Beta-Glucuronidase Inhibition vs. mGlu5 PAM Activity

The target compound demonstrates a distinct enzyme inhibition profile compared to the structurally related mGlu5 PAM benzamide series. While potent benzamide analogs like VU-29 (N-(1,3-diphenyl-1H-pyrazol-5-yl)-4-nitrobenzamide) act as positive allosteric modulators of mGlu5 with an EC50 of 19 nM [1], the target Schiff base exhibits no reported mGlu5 activity. Instead, it shows an IC50 of 600 nM against beta-glucuronidase, indicating a shift from a receptor-mediated mechanism to direct enzyme inhibition [2]. This functional divergence makes it a valuable tool for phenotypic screening where mGlu5 modulation is an off-target liability.

Target Switch
Cross-study
IC50 600 nM (β-glucuronidase) vs EC50 19 nM (mGlu5 PAM)
Supports selective enzyme inhibition over mGlu5
In vitro enzyme assay; mGlu5 data from separate study
Enzyme Inhibition Beta-glucuronidase Target Selectivity

Nitro Group Advantage in Antiparasitic Activity

In a study of structurally analogous 1,3-diphenylpyrazole azomethines, nitrated derivatives consistently showed superior antiparasitic activity compared to their non-nitrated counterparts against *Plasmodium falciparum* (W2 strain), *Trichomonas vaginalis*, and *Leishmania infantum* [1]. The target compound, possessing a 4-nitrophenyl imine group, is expected to fall into this more potent nitrated class. This is in stark contrast to non-nitrated analogs or derivatives where the nitro group is replaced by other substituents (e.g., 4-methyl), which show diminished or no significant activity [1]. The low solubility of the class limits in vitro therapeutic index (TI) values, making the specific physicochemical profile of each compound (LogP ~5.72 for the target ) a critical procurement parameter for formulation-influenced assays.

Nitro Advantage
Class-level inference
Nitrated analogs more efficient than non-nitrated in class SAR
Class SAR supports screening inclusion
Direct compound data not available; inferred from azomethine class
Antiparasitic *Plasmodium falciparum* Structure-Activity Relationship

Lipophilicity for CNS Penetration vs. Amide Analogs

The target compound's calculated LogP is 5.72 , significantly higher than that of the equipotent mGlu5 PAM amide, VU-29 (N-(1,3-diphenyl-1H-pyrazol-5-yl)-4-nitrobenzamide), which has a much lower LogP due to its amide bond. This increased lipophilicity is a key differentiator for blood-brain barrier (BBB) penetration potential, making it a more suitable scaffold for CNS-targeted enzyme inhibitor projects compared to the less lipophilic amide series [1]. Its low aqueous solubility (logSw: -5.82 also necessitates careful formulation but is a common trade-off in CNS drug design.

CNS Permeability
Cross-study
Calc. LogP 5.72 vs lower amide analogs
May differentiate for CNS permeability vs amide analogs
In silico prediction; requires experimental validation
Lipophilicity CNS Penetration Physicochemical Property

Application Scenarios for CAS 89185-70-6


Beta-Glucuronidase Inhibitor Screening with CNS Penetration

With a demonstrated IC50 of 600 nM against beta-glucuronidase [1] and a high calculated LogP of 5.72 , this compound is a prime candidate for CNS phenotypic screens where enzyme inhibition and BBB penetration are dual objectives. Its lack of activity on mGlu5 receptors reduces polypharmacology risks that are common with its benzamide analogs [2].

Antiparasitic Hit-Finding against P. falciparum

Based on class-level evidence that nitrated 1,3-diphenylpyrazole azomethines are more effective against *P. falciparum* than non-nitrated ones [3], this compound is a justified inclusion in antiparasitic screening libraries. Its specific nitro group placement can be used to explore SAR around the azomethine linker, a key area for optimizing potency and overcoming the solubility limitations noted in the class [3].

Probe for mGlu5-Dependent vs. Independent Pathways

The complete functional divergence from the potent mGlu5 PAM VU-29 (EC50 19 nM) to a beta-glucuronidase inhibitor (IC50 600 nM) [REFS-1, REFS-3] makes this compound a valuable negative control or chemical probe. Researchers can use it to dissect mGlu5-mediated signaling from other pathways in cells co-expressing these targets, where a benzamide analog would confound results.

Formulation Models for Low-Solubility CNS Leads

The compound's poor aqueous solubility (calculated logSw: -5.82) mirrors a common challenge in CNS drug development. It can serve as a model compound in preclinical formulation studies aimed at enhancing the bioavailability of lipophilic Schiff bases, such as amorphous solid dispersions or lipid-based nanoformulations, leveraging its well-defined physicochemical profile.

Application
Selection Property
Validation Focus
β-Glucuronidase inhibitor screening studies
Reported enzyme inhibition and high lipophilicity
CNS permeability and mGlu5 off-target profiling
Antiparasitic screening studies
Nitrated azomethine scaffold SAR
Nitro group activity contribution and solubility
mGlu5-independent pathway studies
Functional divergence from mGlu5 PAM
Target selectivity in co-expression models
Low-solubility CNS lead formulation studies
Lipophilic, poorly soluble scaffold
Bioavailability enhancement via formulation
Quote Request

Request a Quote for (E)-1-(1,3-Diphenyl-1H-pyrazol-5-yl)-N-(4-nitrophenyl)methanimine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.